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3-(1-Aminopropan-2-YL)azetidin-3-OL
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Overview
Description
3-(1-Aminopropan-2-YL)azetidin-3-OL is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an amino group attached to the second carbon of a propyl chain .
Preparation Methods
The synthesis of 3-(1-Aminopropan-2-YL)azetidin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of azetidine with 1-aminopropan-2-ol under specific reaction conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
3-(1-Aminopropan-2-YL)azetidin-3-OL undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Aminopropan-2-YL)azetidin-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-YL)azetidin-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Aminopropan-2-YL)azetidin-3-OL can be compared with other similar compounds, such as:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
3-(1-Aminopropan-2-YL)azetidin-3-OL is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, including amino and hydroxyl functional groups. These features contribute to its diverse biological activities, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure comprises a four-membered azetidine ring with an amino group and a hydroxyl group attached, which are crucial for its biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The compound can bind to specific enzymes or receptors, modulating their activity. This modulation can lead to:
- Enzyme inhibition : Compounds like this may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor interaction : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
- Antitumor Activity : The compound's structural similarity to known antitumor agents suggests it may possess cytotoxic effects on cancer cell lines. In vitro studies have indicated that it can induce apoptosis in certain cancer cells .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
3-(Prop-1-en-2-yl)azetidin-2-one | Similar azetidine ring | Moderate antibacterial activity |
3-Allylazetidin-2-one | Similar azetidine ring | Weak antitumor activity |
3-(Buta-1,3-dien-1-yl)azetidin-2-one | Similar azetidine ring | Low neuroprotective effects |
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-5(2-7)6(9)3-8-4-6/h5,8-9H,2-4,7H2,1H3 |
InChI Key |
QJUZEWHOFVFSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CNC1)O |
Origin of Product |
United States |
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